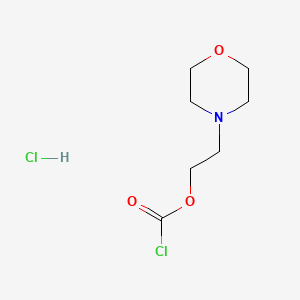
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is a chemical compound characterized by a bromine and two fluorine atoms attached to a phenyl ring, which is further connected to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine typically involves the following steps:
Bromination and Fluorination: The starting material, 2,4-difluorobenzene, undergoes bromination to introduce the bromine atom at the 3-position.
Formation of Pyrrolidine Ring: The brominated and fluorinated benzene compound is then reacted with an appropriate amine source to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective reagents and optimizing reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions: 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the bromine atom to a more reactive species.
Reduction: Reduction reactions can reduce the fluorine atoms or other functional groups present in the compound.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine can be converted to bromate (BrO3-) or other oxidized forms.
Reduction: Fluorine can be reduced to hydrogen fluoride (HF) or other reduced forms.
Substitution: Various substituted pyrrolidines can be formed depending on the nucleophile used.
科学研究应用
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and interactions with biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound's reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.
相似化合物的比较
2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring. Similar compounds include:
2-(3-Bromo-2,4-difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of pyrrolidine.
2-(3-Bromo-2,4-difluorophenyl)ethanol: Contains an ethanol group instead of pyrrolidine.
属性
分子式 |
C10H10BrF2N |
|---|---|
分子量 |
262.09 g/mol |
IUPAC 名称 |
2-(3-bromo-2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrF2N/c11-9-7(12)4-3-6(10(9)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2 |
InChI 键 |
JZCSHGBSHMRPIP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


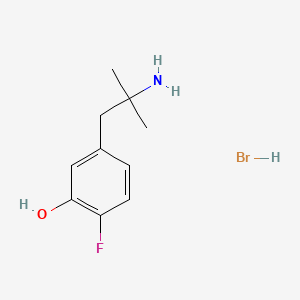

![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)
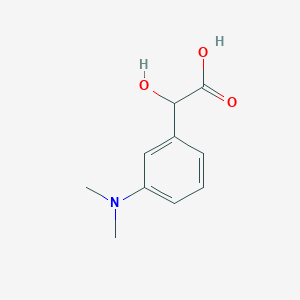
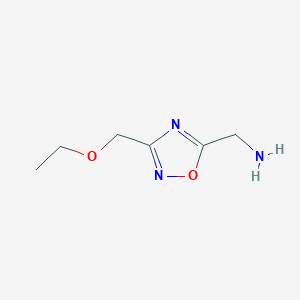
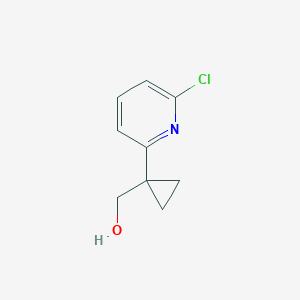
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
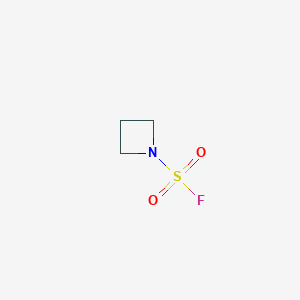
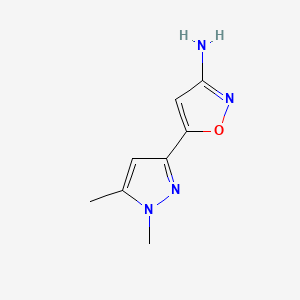
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
![1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15317794.png)
